Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C14H18ClNO4 and its molecular weight is 299.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
Synthesis Processes : Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is synthesized through various chemical processes. For instance, rearrangement reactions involving N-phenylacetyl pyridinesulfonamide oxides lead to its formation. This process includes esterification and catalytic reduction steps (Naito, Dohmori, & Kotake, 1964).
Role in Analgesic Properties : Modifications of the pyridine moiety, such as the displacement of the methyl group in pyrido[1,2-a]pyrimidine, have been considered for optimizing biological properties like analgesic effects. Studies suggest that these modifications can significantly enhance biological activity, particularly in derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Photoreactions and Photochemical Studies
- Photochemical Methylation and Methoxylation : Investigations into the photochemical behavior of methyl 2-pyridinecarboxylate, a compound related to this compound, show intriguing results. These studies highlight methylation and methoxylation reactions under UV irradiation, contributing to a deeper understanding of photochemical processes in related compounds (Sugiyama et al., 1981).
Biological and Medicinal Research
Cognitive Enhancement Properties : Some derivatives of pyrrolidine, such as ABT-089, demonstrate potential in cognitive enhancement. These compounds, belonging to the 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, show promise in rodent and primate models, indicating potential applications in treating cognitive disorders (Lin et al., 1997).
Antimicrobial Activity : Compounds related to this compound have been explored for their antimicrobial properties. For instance, novel dihydropyrimidine-5-carboxylic acids exhibit significant antibacterial and antifungal activities, which could have implications for the development of new antimicrobial agents (Shastri, 2019).
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-phenylacetyl)oxypyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4.ClH/c1-18-14(17)12-8-11(9-15-12)19-13(16)7-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3;1H/t11-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXSBWVJVZLYRS-FXMYHANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC(=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC(=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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